molecular formula C126H207N37O34S B7910186 Vip (6-28) (human, bovine, porcine, rat)

Vip (6-28) (human, bovine, porcine, rat)

Cat. No.: B7910186
M. Wt: 2816.3 g/mol
InChI Key: BVEZAVADHLXCKB-KDQGBBDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vip (6-28) (human, bovine, porcine, rat) is a synthetic peptide that acts as an antagonist of the vasoactive intestinal peptide (VIP). VIP is a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. VIP (6-28) is used in scientific research to study the effects of VIP by inhibiting its action on its receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

VIP (6-28) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for VIP (6-28) are not widely documented, the general approach involves large-scale SPPS, followed by purification and quality control processes to ensure the peptide’s purity and activity. The production is carried out under stringent conditions to prevent contamination and degradation of the peptide .

Chemical Reactions Analysis

Types of Reactions

VIP (6-28) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, triisopropylsilane (TIS)

Major Products

The major product formed from the synthesis of VIP (6-28) is the peptide itself, with a sequence of 23 amino acids. The purity and identity of the peptide are confirmed using analytical techniques such as mass spectrometry and HPLC .

Scientific Research Applications

VIP (6-28) is widely used in scientific research to study the physiological and pathological roles of VIP. Some of its applications include:

    Neuroscience: Investigating the role of VIP in neurotransmission and neuroprotection.

    Immunology: Studying the modulation of immune responses by VIP and its antagonists.

    Cardiovascular Research: Exploring the effects of VIP on vasodilation and blood pressure regulation.

    Cancer Research: Examining the potential role of VIP in tumor growth and metastasis

Mechanism of Action

VIP (6-28) exerts its effects by binding to VIP receptors, thereby inhibiting the action of endogenous VIP. This inhibition leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which is a key signaling molecule in various physiological processes. The reduction in cAMP levels affects multiple pathways, including those involved in vasodilation, smooth muscle relaxation, and immune modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VIP (6-28) is unique in its ability to selectively inhibit the action of VIP without affecting other related peptides. This selectivity makes it a valuable tool for studying the specific roles of VIP in various physiological and pathological processes .

Biological Activity

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune modulation. The fragment VIP (6-28) serves as a specific antagonist to VIP, inhibiting its biological effects. This article explores the biological activity of VIP (6-28) across different species, including humans, bovines, porcine, and rats, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

VIP (6-28) acts primarily as a receptor antagonist for the VPAC receptors, which are activated by vasoactive intestinal peptide. When VIP (6-28) binds to these receptors, it blocks the downstream signaling pathways typically initiated by VIP activation. This inhibition can lead to various physiological effects, particularly in pain modulation and gastrointestinal functions .

Biological Activities

The biological activities of VIP (6-28) include:

  • Pain Modulation : Research indicates that VIP (6-28) can reduce pain sensitivity in animal models. For instance, in a study involving osteoarthritis-induced rats, local administration of VIP (6-28) significantly reduced afferent firing rates during joint movements, suggesting its potential as a therapeutic agent for arthritis pain .
  • Gastrointestinal Function : VIP (6-28) has been shown to influence gastrointestinal motility and secretion. It modulates chloride secretion in response to distension in epithelial cells, indicating its role in gut function .
  • Neurotransmission : The compound also affects neuronal activity. Studies have demonstrated that VIP enhances GnRH neuron firing rates, which are critical for reproductive hormone regulation .

Case Studies

  • Osteoarthritis Pain Management :
    • In a controlled experiment with Wistar rats, the administration of VIP (6-28) significantly decreased the mechanosensitivity of knee joint afferents in osteoarthritis models. The afferent firing rate was reduced by up to 45% during normal joint rotation and 34% during hyper-rotation after treatment with VIP (6-28) .
  • Gastrointestinal Studies :
    • Research on the effects of VIP (6-28) on chloride secretion demonstrated that it effectively inhibits distension-induced chloride secretion in epithelial cells. This suggests a potential role in managing gastrointestinal disorders where excessive secretion is problematic .

Comparative Biological Activity Table

Species Biological Activity Key Findings
Human Antagonist for VPAC receptorsPotential implications for pain management and gastrointestinal disorders .
Bovine Modulates gastrointestinal functionSimilar effects observed as in human studies; potential for veterinary applications .
Porcine Influences neurotransmission and pain perceptionEffects on neuronal activity similar to those seen in rodent models .
Rat Significant reduction in pain sensitivityDemonstrated efficacy in osteoarthritis models; potential therapeutic applications .

Properties

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,98-,99-,100-,101-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEZAVADHLXCKB-KDQGBBDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H207N37O34S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2816.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.